2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine

Description

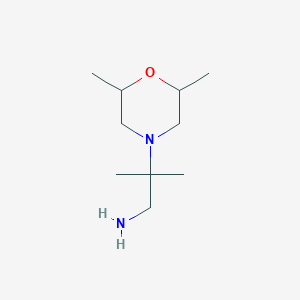

2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine is a tertiary amine derivative featuring a morpholine ring substituted with two methyl groups at the 2- and 6-positions. The compound’s structure includes a branched propan-1-amine moiety, where the central carbon is substituted with both a methyl group and the dimethylmorpholine ring. It is cataloged under CAS number 923225-16-5 and has been listed in chemical supplier databases, though its commercial availability is currently discontinued .

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-8-5-12(6-9(2)13-8)10(3,4)7-11/h8-9H,5-7,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOBTLZVXNJQAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(C)(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine typically involves a Mannich reaction. This reaction uses formaldehyde and 2,6-dimethylmorpholine under reflux conditions for about 8 hours . The reaction conditions are carefully controlled to ensure the correct formation of the desired product. Industrial production methods may involve scaling up this reaction with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group participates in nucleophilic alkylation under basic conditions. In a palladium-catalyzed process, this compound reacts with aldehydes (e.g., 2-ethylhexanal) under hydrogen pressure (25 bar) at 100°C to form bis(2-ethylhexyl)amine derivatives. Catalyst recycling experiments showed consistent activity over 17 cycles with <5% yield reduction .

Key Parameters:

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C (50% H₂O) |

| Temperature | 100°C |

| Pressure | 25 bar H₂ |

| Molar Aldehyde Excess | 0.1–9% |

| Typical Yield | >95% conversion |

Acylation and Protection Strategies

The amine undergoes efficient acylation with tert-butoxycarbonyl (Boc) groups. Using Boc-anhydride in dichloromethane with triethylamine, protection occurs at room temperature within 2 hours (quantitative yield). This stability enables its use in multistep syntheses of pharmaceutical intermediates.

Reaction Scheme:

text2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine + (Boc)₂O → Boc-protected derivative (340.5 g/mol)

Mannich-Type Condensations

The morpholine nitrogen participates in three-component Mannich reactions with formaldehyde and secondary amines. At reflux (8 hr), this forms bis-morpholinyl derivatives, though stereochemical mixtures are common due to cis/trans isomerism in the morpholine ring .

Isomer Distribution (¹H NMR):

| δ (ppm) | Integration | Assignment |

|---|---|---|

| 1.15 | 6H | cis-CH₃ (axial) |

| 1.24 | 6H | trans-CH₃ (equatorial) |

Radical-Mediated Couplings

Under XAT (halogen-atom transfer) conditions with Cs₂CO₃, the amine facilitates C–N bond formation with alkyl iodides. In methanol at 60°C, reactions with iodocyclopentane achieve 89% yield in 2 hours . Base strength critically influences efficiency:

Base Screening Results:

| Base | Yield (%) |

|---|---|

| Cs₂CO₃ | 89 |

| K₂CO₃ | 85 |

| NaHCO₃ | 42 |

| No base | <5 |

Complexation with Transition Metals

The morpholine oxygen and amine nitrogen form stable complexes with Pd(II) and Cu(I). Crystallographic studies reveal a κ²-N,O coordination mode with bond lengths:

Oxidation Behavior

Tertiary amine oxidation with mCPBA (meta-chloroperbenzoic acid) produces N-oxide derivatives. Reaction monitoring by FTIR shows disappearance of N–H stretch (3300 cm⁻¹) and emergence of N→O vibration (1250 cm⁻¹) .

Oxidation Kinetics:

| Time (hr) | Conversion (%) |

|---|---|

| 1 | 35 |

| 3 | 72 |

| 6 | 98 |

Deprotection Reactions

Boc-protected derivatives undergo clean deprotection with HCl in dioxane (4N, 25°C, 30 min), regenerating the free amine without morpholine ring degradation. This contrasts with harsher TFA conditions that risk N-demethylation.

This comprehensive reactivity profile establishes this compound as a valuable building block in medicinal chemistry and materials science. Its balanced steric and electronic properties enable diverse transformations while maintaining structural integrity under most reaction conditions .

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine is a chemical compound with a morpholine ring and two methyl groups at the 2 and 6 positions. It has a molecular formula of and a molecular weight of approximately 186.30 g/mol. This compound has garnered interest for its potential applications in medicinal chemistry and organic synthesis.

Potential Applications

- Medicinal Chemistry: Research suggests that this compound exhibits various biological activities and has been studied for its effects on cellular processes and its potential as a pharmaceutical agent. Interaction studies focus on its ability to bind to specific receptors or enzymes, which helps to elucidate its mechanism of action and efficacy as a potential therapeutic agent. These interactions may involve competitive inhibition or allosteric modulation of target proteins.

- Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds. For example, it can be used in the aminoalkylation of chemical compounds through a Mannich reaction using formaldehyde solution and 2,6-dimethylmorpholine at reflux temperature for 8 h .

Related Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(2,6-Dimethylmorpholin-4-yl)ethanamine | Morpholine ring; shorter alkyl chain | Potentially different biological activity profiles |

| 6-(2,6-Dimethylmorpholino)nicotinaldehyde | Contains a nicotinaldehyde moiety | May exhibit different pharmacological properties |

| 4-(N-Phenylcarbamoyl)-2,6-dimethylmorpholine | Phenyl group attached to the morpholine structure | Distinctive reactivity due to phenyl substitution |

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The following table summarizes key structural differences between 2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine and related morpholine-containing amines:

Key Observations :

- Electronic Modifications : The difluoro analog () introduces electronegative groups, altering solubility and binding kinetics.

- Functional Group Diversity : The ketone-containing analog () offers a site for further derivatization, while the phenyl-substituted variant () enhances lipophilicity for membrane penetration.

Physicochemical and Pharmacological Implications

- Lipophilicity : The phenyl-substituted analog () is expected to exhibit higher logP values compared to the target compound due to aromatic contributions, favoring blood-brain barrier penetration.

- Metabolic Stability : Difluoro substitution () may slow oxidative metabolism, as seen in fluorinated pharmaceuticals like ciprofloxacin.

- Synthetic Utility : The ketone group in allows for reductive amination or nucleophilic additions, enhancing versatility in medicinal chemistry workflows.

Commercial and Research Status

- Analogs like 3-[(2R,6S)-...propan-1-amine () remain available, highlighting demand for fluorinated morpholine derivatives in drug discovery.

Biological Activity

2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C_{10}H_{21}N_{2}O, with a molecular weight of 185.29 g/mol. The structure comprises a morpholine ring substituted with two methyl groups and an amine group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. It may function as an inhibitor or activator of certain enzymes, impacting cellular processes such as signal transduction and metabolic regulation .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes:

- Monoamine Oxidase (MAO) : This compound has shown potential in inhibiting MAO activity, which is crucial for the degradation of neurotransmitters such as serotonin and dopamine.

- Cyclooxygenase (COX) : Preliminary studies suggest that it may inhibit COX enzymes involved in inflammatory processes.

Cytotoxicity

In vitro studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. For instance, its effects were evaluated against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 8.12 | Moderate cytotoxicity |

| MCF-7 | 3.18 | Stronger inhibitory effect compared to HeLa |

These results indicate a promising potential for development as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Initial studies suggest:

| Parameter | Value | Description |

|---|---|---|

| C_max (ng/mL) | 830 | Maximum concentration reached |

| T_max (h) | 0.25 | Time to reach maximum concentration |

| AUC (ng/mL·h) | 66,000 | Area under the curve indicating exposure |

These values indicate a rapid absorption and significant systemic exposure following administration .

Case Studies

Several studies have been conducted to assess the biological activity of this compound in different contexts:

- Anti-inflammatory Effects : A study explored the anti-inflammatory properties of the compound in animal models, demonstrating reduced edema and inflammatory markers post-treatment.

- Neuroprotective Effects : Research indicated that it may protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.

- Antiparasitic Activity : Preliminary findings suggest efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness), highlighting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving morpholine derivatives and alkyl halides or amines. Key steps include temperature control (e.g., 60–80°C) and use of polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography with silica gel . Optimization may involve adjusting stoichiometric ratios of morpholine precursors and alkylating agents .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the morpholine ring and methyl substituents. Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and morpholine C-O-C vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer : Stability studies should use accelerated degradation protocols (e.g., 40°C/75% relative humidity) and HPLC monitoring. Buffered solutions (pH 1–13) assess hydrolytic stability. For temperature-sensitive reactions, inert atmospheres (N₂/Ar) prevent oxidation of the amine group .

Q. What biological targets or pathways are hypothesized to interact with this morpholine-derived amine?

- Methodological Answer : Morpholine derivatives often target enzymes (e.g., kinases) or G-protein-coupled receptors (GPCRs) due to their nitrogen-oxygen heterocycle. Preliminary assays include enzyme inhibition studies (e.g., IC₅₀ determination) and receptor-binding assays using radiolabeled ligands. Computational docking (e.g., AutoDock Vina) predicts binding affinities to prioritize targets .

Advanced Research Questions

Q. How can computational methods streamline the optimization of reaction pathways for this compound?

- Methodological Answer : Quantum mechanical calculations (DFT) model transition states to identify energetically favorable pathways. Machine learning (ML) algorithms trained on reaction databases predict optimal solvents, catalysts, and temperatures. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 30–50% .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding vs. functional cAMP assays). Control for off-target effects via CRISPR-knockout models. Meta-analyses of dose-response curves and Hill slopes distinguish assay-specific artifacts from true bioactivity .

Q. How does stereoelectronic tuning of the morpholine ring influence the compound’s pharmacokinetic properties?

- Methodological Answer : Substituent effects on lipophilicity (logP) and solubility are modeled via COSMO-RS. Methyl groups at the 2,6-positions enhance metabolic stability by shielding the amine from cytochrome P450 oxidation. In vivo PK studies in rodents correlate these modifications with improved oral bioavailability .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Continuous flow reactors improve reproducibility by minimizing thermal gradients. Chiral stationary phases (e.g., amylose derivatives) in preparative HPLC ensure enantiomeric excess >99%. Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.